molecular formula C9H10Cl3N3O B11732090 C9H10Cl3N3O

C9H10Cl3N3O

Cat. No.: B11732090
M. Wt: 282.5 g/mol
InChI Key: OTXUDNNGZVPRAU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C9H10Cl3N3O Guanfacine hydrochloride . It is a centrally acting antihypertensive agent that specifically targets adrenergic alpha-2 receptors . This compound is used primarily in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).

Chemical Reactions Analysis

Types of Reactions

Guanfacine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives , while reduction may yield amino derivatives .

Scientific Research Applications

Guanfacine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Guanfacine hydrochloride exerts its effects by selectively stimulating central alpha-2 adrenergic receptors. This leads to the inhibition of sympathetic vasomotor centers, resulting in reduced peripheral sympathetic nerve impulses to the heart and blood vessels. Consequently, there is a decrease in peripheral vascular resistance and heart rate .

Comparison with Similar Compounds

Similar Compounds

    Clonidine: Another centrally acting antihypertensive agent that also targets alpha-2 adrenergic receptors.

    Methyldopa: A centrally acting antihypertensive agent that is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors.

Uniqueness

Guanfacine hydrochloride is unique in its selective stimulation of central alpha-2 adrenergic receptors with a higher specificity compared to other similar compounds. This results in fewer side effects and a more targeted therapeutic action .

Properties

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)ethanimidoyl]urea;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H

InChI Key

OTXUDNNGZVPRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=N)NC(=O)N)Cl)Cl.Cl

Origin of Product

United States

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